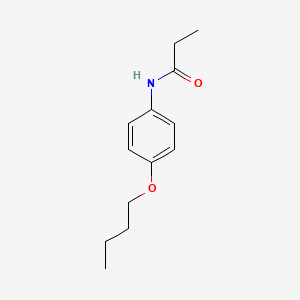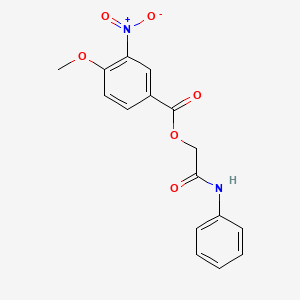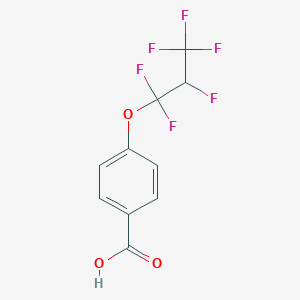![molecular formula C5H10N2O4Pt B1227768 (Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum CAS No. 41666-77-7](/img/structure/B1227768.png)
(Ethane-1,2-diamine-N,N')[malonato(2-)-O,O']platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diamine-N,N’)[malonato(2-)-O,O’]platinum is a coordination compound that features platinum as the central metal atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure consists of ethane-1,2-diamine and malonato ligands coordinated to a platinum center, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diamine-N,N’)[malonato(2-)-O,O’]platinum typically involves the reaction of platinum salts with ethane-1,2-diamine and malonic acid under controlled conditions. One common method involves dissolving potassium tetrachloroplatinate in water, followed by the addition of ethane-1,2-diamine and malonic acid. The mixture is then heated to facilitate the formation of the complex. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diamine-N,N’)[malonato(2-)-O,O’]platinum undergoes several types of chemical reactions, including:
Substitution Reactions: The ligands coordinated to the platinum center can be replaced by other ligands under specific conditions.
Oxidation and Reduction Reactions: The platinum center can undergo changes in its oxidation state, which can affect the overall reactivity of the compound.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or amines can be used to replace the existing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while oxidation or reduction reactions may result in changes to the oxidation state of the platinum center.
Scientific Research Applications
(Ethane-1,2-diamine-N,N’)[malonato(2-)-O,O’]platinum has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as an anticancer agent, as platinum-based compounds are known to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in chemotherapy, particularly in the treatment of certain types of cancer.
Industry: Utilized in the development of advanced materials, including coatings and electronic components.
Mechanism of Action
The mechanism by which (Ethane-1,2-diamine-N,N’)[malonato(2-)-O,O’]platinum exerts its effects involves its interaction with biological molecules. In the context of its anticancer activity, the compound binds to DNA, causing cross-linking and disrupting the replication process. This leads to cell cycle arrest and apoptosis (programmed cell death). The molecular targets include the nitrogen atoms of the purine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A derivative of cisplatin with a more stable structure and reduced side effects.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer, with a distinct ligand structure.
Uniqueness
(Ethane-1,2-diamine-N,N’)[malonato(2-)-O,O’]platinum is unique due to its specific ligand arrangement, which can influence its reactivity and interaction with biological molecules. The presence of both ethane-1,2-diamine and malonato ligands provides a balance of stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
41666-77-7 |
|---|---|
Molecular Formula |
C5H10N2O4Pt |
Molecular Weight |
357.23 g/mol |
IUPAC Name |
2-azanidylethylazanide;platinum(2+);propanedioic acid |
InChI |
InChI=1S/C3H4O4.C2H6N2.Pt/c4-2(5)1-3(6)7;3-1-2-4;/h1H2,(H,4,5)(H,6,7);3-4H,1-2H2;/q;-2;+2 |
InChI Key |
AZRWYTHNIJQLAL-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
Canonical SMILES |
C(C[NH-])[NH-].C(C(=O)O)C(=O)O.[Pt+2] |
Key on ui other cas no. |
41666-77-7 |
Synonyms |
ethylenediamine platinum(II) malonate JM 40 JM-40 malopen NSC 146068 NSC-146,068 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)
![4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)
![1,3-Dimethyl-5-[2-(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thiohydantoin](/img/structure/B1227692.png)

![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)
![1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)
![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)

![N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B1227705.png)


![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)
![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)
